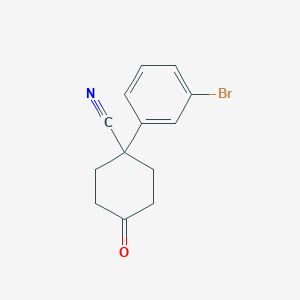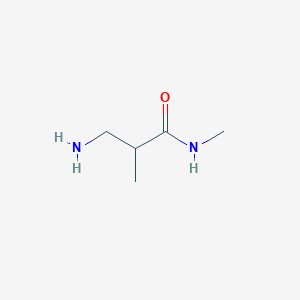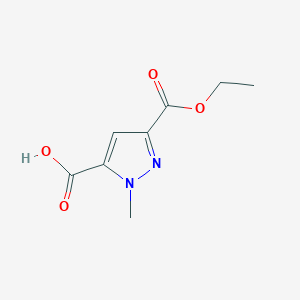
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has several applications in the field of chemistry and biology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile involves the conversion of 3-bromobenzoic acid to 3-bromoacetophenone, followed by a Friedel-Crafts acylation reaction with cyclohexanone and subsequent reaction with cyanide ion to form the final product.
Starting Materials
3-bromobenzoic acid, acetic anhydride, sodium acetate, cyclohexanone, sodium cyanide, sulfuric acid, sodium hydroxide, wate
Reaction
Step 1: Conversion of 3-bromobenzoic acid to 3-bromoacetophenone, a. Dissolve 3-bromobenzoic acid in acetic anhydride and add sodium acetate as a catalyst, b. Heat the mixture under reflux for several hours, c. Cool the mixture and add water to precipitate the product, d. Collect the product by filtration and dry under vacuum, Step 2: Friedel-Crafts acylation reaction, a. Dissolve cyclohexanone in sulfuric acid and cool the mixture to 0°C, b. Add 3-bromoacetophenone dropwise to the mixture with stirring, c. Allow the mixture to warm to room temperature and stir for several hours, d. Dilute the mixture with water and extract the product with ether, e. Wash the ether layer with sodium hydroxide solution and water, f. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure, Step 3: Reaction with cyanide ion, a. Dissolve the product from step 2 in water, b. Add sodium cyanide to the solution and stir for several hours, c. Acidify the mixture with hydrochloric acid and extract the product with ether, d. Wash the ether layer with water and dry over anhydrous sodium sulfate, e. Evaporate the solvent under reduced pressure to obtain the final product, 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
作用机制
The mechanism of action of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is not well understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have several physiological effects.
生化和生理效应
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile has several biochemical and physiological effects. It has been shown to improve cognitive function in animal models. It also has neuroprotective effects and has been shown to protect against oxidative stress and inflammation. Additionally, it has been shown to have anti-tumor activity.
实验室实验的优点和局限性
The advantages of using 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile in lab experiments include its versatility and ease of synthesis. Additionally, it has several applications in the field of medicinal chemistry. However, its mechanism of action is not well understood, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile in scientific research. One direction is the development of new drugs based on its structure. Another direction is the study of its mechanism of action and its potential use in the treatment of neurological disorders. Additionally, it can be used as a tool for the study of enzyme inhibition and the development of new enzyme inhibitors.
科学研究应用
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research. It is used as a starting material for the synthesis of various compounds. It is also used as a building block in the synthesis of complex molecules. Additionally, it is used in the field of medicinal chemistry for the development of new drugs.
属性
IUPAC Name |
1-(3-bromophenyl)-4-oxocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIOJGZMLNITHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615420 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
1202006-92-5 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

